ÁCIDO 5-AMINOLÉVULÍNICO-2,2-D2 HCL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

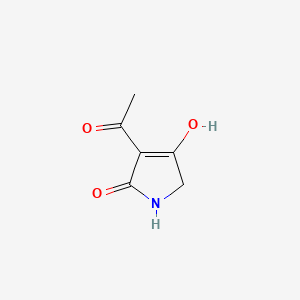

5-Aminolevulinic acid hydrochloride (5-ALA HCL) is an intermediate in heme biosynthesis in the body and the universal precursor of tetrapyrroles . It is an amino acid that belongs to ketocarbonic acids . It is increasingly converted into a red fluorescent molecule in tumor cells . This substance is a photosensitizer, it can form oxygen radicals with light energy .

Synthesis Analysis

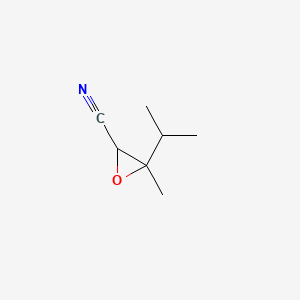

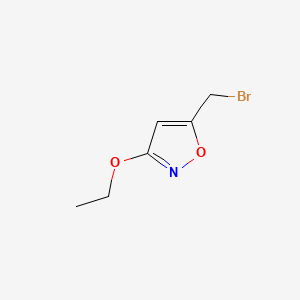

The synthesis of 5-aminolevulinic acid (5-ALA) was presented with novel bromination of biobased methyl levulinate (ML), followed by ammoniation and hydrolysis . Copper bromide (CuBr2) was employed as the bromination reagent with higher selectivity and activity instead of the conventional liquid bromine (Br2) .Molecular Structure Analysis

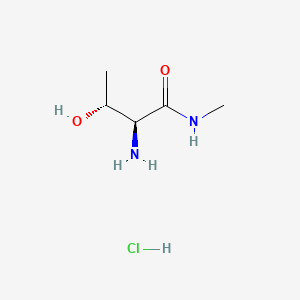

5-Aminolevulinic acid-d2 (hydrochloride) is deuterium labeled 5-Aminolevulinic acid (hydrochloride) . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Chemical Reactions Analysis

5-ALA is an intermediate in heme biosynthesis and is useful in cancer treatment . It is metabolized in a series of enzymatic reactions to fluorescent protoporphirin IX (PpIX) in the course of heme synthesis . 5-ALA is preferentially taken up by tumour tissue and intracellularly metabolised to PpIX which accumulates in tumor cells .Physical And Chemical Properties Analysis

5-ALA has a molecular weight of 167.59 g/mol . It has a melting point of 150 - 156 °C and 118 °C . It is a non-toxic endogenous substance that is easily degraded in the environment without residues .Mecanismo De Acción

Target of Action

The primary target of 5-Aminolevulinic-2,2-D2 Acid HCL (5-ALA-d2 HCL) is tumor cells . The compound is taken up by these cells and converted into protoporphyrin IX, a photosensitive molecule. This molecule plays a crucial role in the mechanism of action of 5-ALA-d2 HCL.

Biochemical Pathways

5-ALA-d2 HCL is involved in the heme biosynthesis pathway . It is derived from the condensation of succinyl-CoA and glycine by 5-aminolevulic acid synthase (ALAS) with pyridoxal phosphate (PLP) as a co-factor . This pathway leads to the production of heme, an essential component of various proteins, including hemoglobin .

Pharmacokinetics

The pharmacokinetics of 5-ALA-d2 HCL are likely similar to that of 5-ALA . After oral administration, the bioavailability of 5-ALA is approximately 60% . The terminal half-life of 5-ALA is approximately 45 minutes after intravenous or oral administration .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-AMINOLEVULINIC-2,2-D2 ACID HCL in lab experiments include its stability, specificity, and sensitivity. It can provide information on the rate and pathway of heme biosynthesis, as well as the distribution of PpIX in different tissues. The limitations of using 5-AMINOLEVULINIC-2,2-D2 ACID HCL include its cost, the need for specialized equipment and expertise, and the potential interference with other metabolic pathways.

Direcciones Futuras

There are several future directions for the research on 5-AMINOLEVULINIC-2,2-D2 ACID HCL. One direction is to develop new synthesis methods and purification techniques to improve the yield and purity of 5-AMINOLEVULINIC-2,2-D2 ACID HCL. Another direction is to explore the use of 5-AMINOLEVULINIC-2,2-D2 ACID HCL in other fields, such as neuroscience and mitochondrial biology. Additionally, the use of 5-AMINOLEVULINIC-2,2-D2 ACID HCL in combination with other tracers and imaging techniques can provide a more comprehensive understanding of heme metabolism and its role in health and disease.

In conclusion, 5-AMINOLEVULINIC-2,2-D2 ACID HCL is a stable isotope-labeled derivative of ALA that has been widely used in scientific research as a tool for studying heme metabolism, photodynamic therapy, and other related fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of 5-AMINOLEVULINIC-2,2-D2 ACID HCL can provide valuable insights into the complex processes of heme metabolism and its role in various biological systems.

Métodos De Síntesis

5-AMINOLEVULINIC-2,2-D2 ACID HCL can be synthesized by the reaction of ALA with deuterated hydrochloric acid (DCl) in the presence of a dehydrating agent. The deuterium atoms in the DCl replace the hydrogen atoms in the ALA molecule, resulting in the formation of 5-AMINOLEVULINIC-2,2-D2 ACID HCL. The purity and yield of the synthesis can be improved by using different reaction conditions and purification methods.

Aplicaciones Científicas De Investigación

Introducción

El ácido 5-aminolevulínico (5-ALA), también conocido como ácido δ-aminolevulínico, es un hidrocarburo que contiene oxígeno y nitrógeno. Sirve como precursor común para varios compuestos tetrapiroles, incluida la clorofila, el hemo y la vitamina B12. Esta molécula puede ser sintetizada por plantas, animales, bacterias y hongos, lo que la convierte en un bloque de construcción ubicuo y esencial en los sistemas biológicos .

Terapia Fotodinámica (PDT)

Tratamiento del tumor: Una de las aplicaciones más emocionantes de 5-ALA radica en la terapia fotodinámica (PDT) para el tratamiento de tumores. Cuando se administra a los pacientes, el 5-ALA es captado selectivamente por las células tumorales. Tras la exposición a luz azul visible (375–445 nm), el 5-ALA se convierte en protoporfirina IX (PpIX), un fotosensibilizador potente. PpIX genera especies reactivas de oxígeno, lo que lleva a la muerte celular y la destrucción del tumor. Este enfoque se ha utilizado con éxito en el cáncer de cerebro, cáncer gástrico, cáncer de vejiga, cáncer de piel, cáncer de pulmón y cáncer de mama .

Aditivo para piensos animales

El 5-ALA también se utiliza como aditivo para piensos animales. Mejora el estado del hierro y las respuestas inmunitarias en el ganado, promoviendo la salud general y la productividad .

Perspectivas futuras

Los investigadores continúan explorando estrategias para mejorar la biosíntesis de 5-ALA y comprender los mecanismos relacionados. Estos esfuerzos tienen como objetivo mejorar sus aplicaciones industriales y contribuir a la producción sostenible de productos bioquímicos .

En resumen, la versatilidad del 5-ALA se extiende desde los tratamientos médicos hasta la agricultura, lo que lo convierte en un compuesto notable con un inmenso potencial. 🌟🌿🔍

Para obtener información más detallada, puede consultar los artículos de investigación originales aquí y aquí.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of 5-AMINOLEVULINIC-2,2-D2 ACID HCL involves the reaction of starting materials with specific reagents in a stepwise manner to obtain the desired product.", "Starting Materials": [ "Levulinic acid", "Deuterium oxide", "Hydrochloric acid", "Sodium borohydride", "Sodium deuteride", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Levulinic acid is reacted with deuterium oxide in the presence of sodium borohydride to yield 5-Aminolevulinic-2,2-D2 acid.", "Step 2: The product obtained from step 1 is then treated with sodium deuteride in deuterium oxide to yield the deuterated form of 5-Aminolevulinic-2,2-D2 acid.", "Step 3: The deuterated product obtained from step 2 is then reacted with hydrochloric acid to yield 5-AMINOLEVULINIC-2,2-D2 ACID HCL.", "Step 4: The product obtained from step 3 is purified using a solvent extraction method involving ethyl acetate, methanol, and water." ] } | |

Número CAS |

187237-35-0 |

Fórmula molecular |

C5H10ClNO3 |

Peso molecular |

169.601 |

Nombre IUPAC |

5-amino-2,2-dideuterio-4-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i2D2; |

Clave InChI |

ZLHFONARZHCSET-IYPYQTRPSA-N |

SMILES |

C(CC(=O)O)C(=O)CN.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-5-ethoxytricyclo[4.1.0.0~2,7~]hept-3-ene](/img/structure/B575650.png)

![3-Oxooctahydro-1,4-methanocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B575655.png)

![1-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B575664.png)